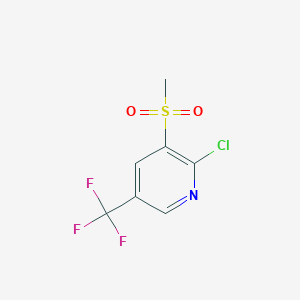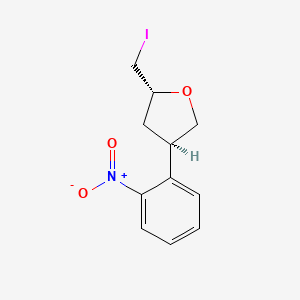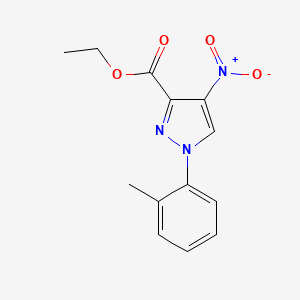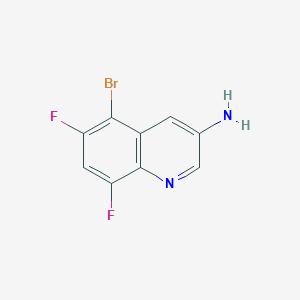
5-Bromo-6,8-difluoroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,8-difluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances biological activity and provides unique properties, making these compounds valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,8-difluoroquinolin-3-amine typically involves multi-step reactions. One common method includes the bromination of a quinoline precursor followed by fluorination. For instance, starting with 5,6,7,8-tetrachloroquinoline, nucleophilic fluoro-dechlorination can yield a mixture of fluorinated quinolines .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale bromination and fluorination reactions under controlled conditions. The use of specific catalysts and reagents, such as pyridinium bromochromate for bromination and various fluorinating agents, ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6,8-difluoroquinolin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of halogen atoms.
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Pyridinium bromochromate in acetic acid.
Fluorination: Various fluorinating agents under controlled conditions.
Cross-Coupling: Palladium catalysts and organoboron reagents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-6,8-difluoroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-6,8-difluoroquinolin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and biological activity .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: Compared to these similar compounds, 5-Bromo-6,8-difluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrF2N2 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
5-bromo-6,8-difluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-8-5-1-4(13)3-14-9(5)7(12)2-6(8)11/h1-3H,13H2 |
InChI Key |
PXLOGTOQWOKEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C=C2F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



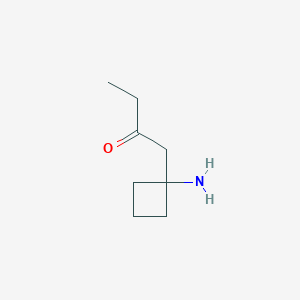
![2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13210670.png)
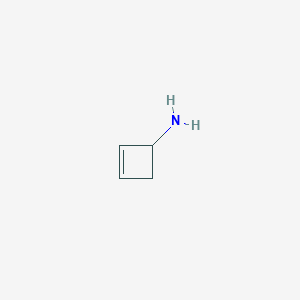
![3-Methyl-1-[(piperidin-3-yl)methyl]urea](/img/structure/B13210675.png)
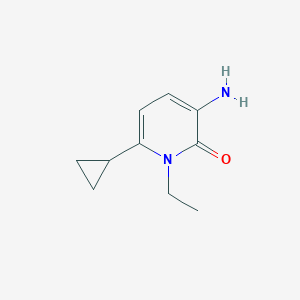
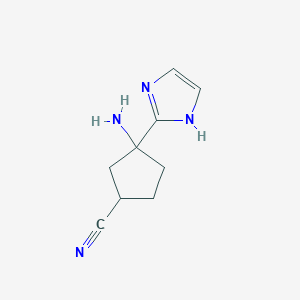
![4-[2-(Methylsulfanyl)acetyl]benzonitrile](/img/structure/B13210699.png)
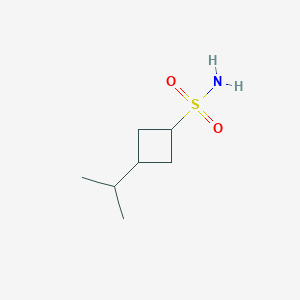
![2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13210702.png)
